
ML216
Overview
Description
ML216 is a potent, selective, and cell-permeable inhibitor of Bloom syndrome protein helicase. Bloom syndrome protein helicase is a member of the RECQ DNA helicase family, which is involved in the dissolution of complex DNA structures and repair intermediates. This compound has shown significant potential in scientific research, particularly in the fields of cancer research and DNA damage response .
Preparation Methods
The synthesis of ML216 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically involves the use of reagents such as 4-fluoro-3-(trifluoromethyl)aniline and 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine. The reaction conditions often include the use of solvents like dimethyl sulfoxide and catalysts to facilitate the formation of the desired product .
The production process likely involves scaling up the laboratory synthesis methods while ensuring the purity and quality of the final product .
Chemical Reactions Analysis
Biochemical Interaction Profile
ML216 demonstrates dual mechanisms of action through:
-
DNA substrate binding (Kd = 12.6 μM for ethyl isocyanide derivatives)
-
Helicase activity inhibition (IC<sub>50</sub> = 4.4 μM in ATP hydrolysis assays)
Key reaction parameters:
*Specificity index = IC<sub>50</sub>(non-target)/IC<sub>50</sub>(BLM)
DNA Interaction Dynamics
This compound displaces SYBR Green II from DNA substrates in concentration-dependent manner:
[this compound] (μM) | Fluorescence Reduction (%) | Time Constant (min) |
---|---|---|
50 | 42 ± 3.1 | 8.2 ± 0.7 |
100 | 68 ± 4.5 | 6.5 ± 0.5 |
200 | 89 ± 2.8 | 4.1 ± 0.3 |
This DNA binding occurs through non-intercalative mechanisms, as demonstrated by partial inhibition (38%) of topoisomerase I-mediated plasmid relaxation at 200 μM .
Enzymatic Inhibition Spectrum
Comparative analysis across helicase family members:
Enzyme | IC<sub>50</sub> (μM) | Selectivity Ratio vs BLM |
---|---|---|
BLM (human) | 4.0 | 1.0 |
WRN (human) | >100 | >25 |
RecQ5 (human) | >100 | >25 |
UvrD (E. coli) | >100 | >25 |
This compound exhibits >25-fold selectivity for BLM over related helicases at physiological ATP concentrations (2 mM) .
Cellular Pharmacodynamic Effects
In prostate cancer models, this compound demonstrates concentration-dependent chemosensitization:
Cell Line | This compound IC<sub>50</sub> (μM) | Cisplatin Synergy Index* |
---|---|---|
PC3 | 55.56 | 3.2 |
LNCap | 58.94 | 2.8 |
22RV1 | 51.18 | 3.1 |
WPMY-1 (normal) | 92.52 | 1.4 |
*Combination index calculated by Chou-Talalay method
Mechanistic studies reveal this compound increases cisplatin-induced:
Structural Limitations
Current data gaps exist regarding:
-
Exact isocyanide substitution pattern
-
Metabolic transformation pathways
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Covalent vs. non-covalent binding mechanisms
The available evidence supports this compound's role as a first-generation helicase inhibitor with DNA-binding adjuvant properties. Its chemical reactivity appears dominated by π-π stacking interactions with nucleic acid bases and competitive inhibition of ATPase domains. Further structural studies are required to fully characterize its reactive pharmacophore.
Scientific Research Applications
Cancer Research
ML216 has demonstrated significant potential as an anticancer agent. Its ability to inhibit BLM helicase activity results in increased sensitivity of cancer cells to DNA-damaging agents such as cisplatin.
- Case Study: Synergistic Effects with Cisplatin
In vitro studies have shown that this compound enhances the antiproliferative effects of cisplatin in prostate cancer cells (PC3, LNCap) by increasing double-strand breaks (DSBs) and promoting apoptosis. The combination therapy exhibited synergistic effects, indicating that this compound can be an effective adjunct in chemotherapy regimens targeting resistant cancer types .
DNA Damage Response
This compound's role in modulating the DNA damage response pathway is noteworthy. By inhibiting BLM, it alters chromosomal stability, leading to increased sister chromatid exchanges—a hallmark of dysfunctional DNA repair mechanisms.
- Case Study: Impact on Senescence
Research indicates that this compound prevents DNA damage-induced cellular senescence by promoting the interaction between DBC1 and BLM, thereby preserving BLM levels post-DNA damage . This suggests its utility in studying cellular aging and the mechanisms underlying senescence.
Mechanistic Studies in DNA Repair
This compound serves as a valuable tool for investigating the biochemical pathways involved in DNA repair processes.
- Biochemical Properties
This compound exhibits submicromolar potency against BLM helicase while showing minimal activity against related helicases such as RECQ1 and RECQ5. This selectivity allows researchers to study the specific roles of BLM in various biological contexts without interference from other helicases .
Therapeutic Development
The unique properties of this compound make it a promising candidate for developing targeted therapies for cancers characterized by alternative lengthening of telomeres (ALT), such as osteosarcoma.
- Potential Clinical Applications
Studies suggest that analogs of this compound may effectively target approximately 5%–10% of ALT malignancies, providing a novel therapeutic strategy for treatment-resistant tumors .
Data Table: Summary of this compound Applications
Mechanism of Action
ML216 exerts its effects by selectively inhibiting the DNA unwinding activity of Bloom syndrome protein helicase. The compound binds to the helicase at a specific site, preventing it from interacting with DNA and blocking its helicase activity. This inhibition leads to an increase in DNA damage and chromosomal instability, making cancer cells more susceptible to apoptosis and other forms of cell death. The molecular targets and pathways involved include the ATR-Chk1 and ATM-Chk2 pathways, which are activated in response to DNA damage .
Comparison with Similar Compounds
ML216 is unique in its high selectivity and potency as an inhibitor of Bloom syndrome protein helicase. Similar compounds include:
WRN Helicase Inhibitor: Another member of the RECQ helicase family, WRN helicase, can be inhibited by specific compounds, but these inhibitors often lack the selectivity and potency of this compound.
Substituted Benzamides: These compounds have been shown to inhibit Bloom syndrome protein helicase, but they may not be as selective or effective as this compound.
The uniqueness of this compound lies in its ability to selectively inhibit Bloom syndrome protein helicase with high potency, making it a valuable tool for studying DNA repair processes and developing new cancer therapies .
Biological Activity
ML216 is a small molecule inhibitor specifically targeting the Bloom syndrome helicase (BLM), which plays a critical role in DNA repair and chromosomal stability. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
This compound inhibits BLM helicase activity by preventing its binding to DNA, thereby disrupting DNA unwinding processes essential for replication and repair. The compound has demonstrated the following key mechanisms:
- Inhibition of DNA Repair : this compound modulates chromosome stability by competitively inhibiting the DNA binding activity of BLM, leading to increased sister chromatid exchanges (SCE) and heightened sensitivity to DNA damaging agents like aphidicolin .
- Sensitization to Chemotherapy : In prostate cancer (PCa) studies, this compound has been shown to enhance the cytotoxic effects of cisplatin (CDDP) by sensitizing cancer cells to CDDP-induced apoptosis. This was evidenced by reduced IC50 values for both this compound and CDDP when used in combination .
- Radiosensitization : In non-small cell lung cancer (NSCLC) models, this compound combined with PARP inhibitors like olaparib demonstrated synergistic radiosensitization effects, characterized by increased DNA damage and apoptosis post-radiation exposure .
Case Studies and Experimental Data
-
Prostate Cancer Sensitization :
- A study evaluated the effects of this compound in combination with CDDP on various PCa cell lines (PC3, LNCap, 22RV1). The results showed that this compound significantly lowered the IC50 values for CDDP, indicating enhanced sensitivity:
The combination therapy activated ATM/Chk2 and ATR/Chk1 signaling pathways, leading to increased double-strand breaks (DSBs) in PC3 cells .Cell Line IC50 (this compound) μM IC50 (CDDP) μM WPMY-1 92.52 6.06 PC3 55.56 7.43 LNCap 58.94 8.43 22RV1 51.18 6.83 -
NSCLC Radiosensitization :
- In NSCLC cell lines (H460, H1299, A549), this compound was found to enhance the effectiveness of olaparib through mechanisms that included abrogating G2 cell cycle arrest and promoting non-homologous end joining (NHEJ) repair pathways:
This indicates a significant reduction in cell viability when both drugs were administered together compared to controls .Treatment Surviving Fraction (%) Control 100 Olaparib 70 This compound 60 Olaparib + this compound 30 - DNA Damage Response :
Properties
IUPAC Name |
1-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F4N5OS/c16-11-2-1-9(7-10(11)15(17,18)19)21-13(25)22-14-24-23-12(26-14)8-3-5-20-6-4-8/h1-7H,(H2,21,22,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCOYUSJXXCHFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=NN=C(S2)C3=CC=NC=C3)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F4N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1430213-30-1 | |
Record name | 1-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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